molecular formula C15H14N4OS B2703523 1-benzyl-3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone CAS No. 242472-19-1

1-benzyl-3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone

Cat. No.: B2703523
CAS No.: 242472-19-1
M. Wt: 298.36
InChI Key: SDKWPMJQRYIHMZ-UHFFFAOYSA-N
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Description

1-benzyl-3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.

    Introduction of the pyridinone moiety: This step may involve the reaction of the triazole intermediate with a pyridine derivative under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various benzyl-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-benzyl-3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-quinolinone
  • 1-benzyl-3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-isoquinolinone

Uniqueness

1-benzyl-3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

1-benzyl-3-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS/c1-18-13(16-17-15(18)21)12-8-5-9-19(14(12)20)10-11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDKWPMJQRYIHMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)C2=CC=CN(C2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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